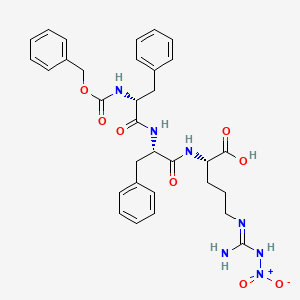
Z-D-Phe-phe-arg(NO2)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-D-Phe-Phe-Arg(NO2)-OH, also known as ZFPR, is a peptide that has attracted the attention of scientists due to its potential therapeutic applications. ZFPR is a synthetic peptide that is derived from the natural proteinase inhibitor, alpha-1-antitrypsin. This peptide has been extensively studied for its ability to inhibit the activity of various enzymes, which makes it a promising candidate for the treatment of a range of diseases.
Mécanisme D'action
Z-D-Phe-phe-arg(NO2)-OH exerts its effects by inhibiting the activity of various enzymes, such as MMPs and uPA. MMPs are a family of enzymes that are involved in the breakdown of extracellular matrix (ECM) proteins, which are essential for cell migration and invasion. uPA is an enzyme that is involved in the activation of plasminogen, which in turn leads to the breakdown of ECM proteins. Inhibition of these enzymes by Z-D-Phe-phe-arg(NO2)-OH can prevent cancer cell invasion and metastasis.
Effets Biochimiques Et Physiologiques
Z-D-Phe-phe-arg(NO2)-OH has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer effects, Z-D-Phe-phe-arg(NO2)-OH has also been shown to have anti-inflammatory and anti-angiogenic effects. Z-D-Phe-phe-arg(NO2)-OH can inhibit the activity of various inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Inhibition of these enzymes can reduce inflammation and prevent the development of various inflammatory diseases. Z-D-Phe-phe-arg(NO2)-OH can also inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
Z-D-Phe-phe-arg(NO2)-OH has several advantages for lab experiments. It is a synthetic peptide, which means that it can be easily synthesized and purified in large quantities. Z-D-Phe-phe-arg(NO2)-OH is also relatively stable and can be stored for long periods of time. However, one of the limitations of Z-D-Phe-phe-arg(NO2)-OH is that it can be expensive to synthesize, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of Z-D-Phe-phe-arg(NO2)-OH. One of the most promising directions is the development of Z-D-Phe-phe-arg(NO2)-OH-based therapeutics for the treatment of cancer. Z-D-Phe-phe-arg(NO2)-OH can be modified to improve its stability and bioavailability, which can enhance its therapeutic potential. Another future direction is the study of Z-D-Phe-phe-arg(NO2)-OH in other disease models, such as inflammatory diseases and cardiovascular diseases. Finally, the development of new synthesis methods for Z-D-Phe-phe-arg(NO2)-OH can further improve its availability and reduce its cost.
Méthodes De Synthèse
The synthesis of Z-D-Phe-phe-arg(NO2)-OH involves the use of solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for the synthesis of peptides, which involves the stepwise addition of amino acids to a growing peptide chain. Z-D-Phe-phe-arg(NO2)-OH is synthesized using a resin-bound peptide, which is then cleaved from the resin using an appropriate cleavage agent. The resulting peptide is then purified using various chromatographic techniques.
Applications De Recherche Scientifique
Z-D-Phe-phe-arg(NO2)-OH has been extensively studied for its potential therapeutic applications. One of the most promising applications of Z-D-Phe-phe-arg(NO2)-OH is in the treatment of cancer. Z-D-Phe-phe-arg(NO2)-OH has been shown to inhibit the activity of various enzymes that are involved in cancer progression, such as matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA). Inhibition of these enzymes can prevent cancer cells from invading surrounding tissues and metastasizing to other parts of the body.
Propriétés
IUPAC Name |
(2S)-5-[[amino(nitramido)methylidene]amino]-2-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N7O8/c33-31(38-39(45)46)34-18-10-17-25(30(42)43)35-28(40)26(19-22-11-4-1-5-12-22)36-29(41)27(20-23-13-6-2-7-14-23)37-32(44)47-21-24-15-8-3-9-16-24/h1-9,11-16,25-27H,10,17-21H2,(H,35,40)(H,36,41)(H,37,44)(H,42,43)(H3,33,34,38)/t25-,26-,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIRYKDNZJXVRL-GMQQYTKMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N7O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Phe-phe-arg(NO2)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

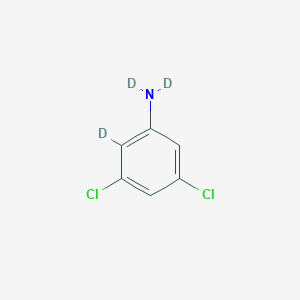
![TOLUENE, [14C]](/img/no-structure.png)
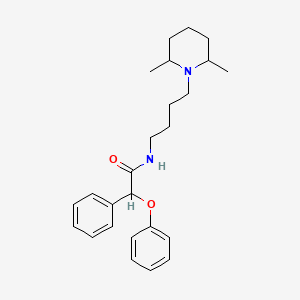
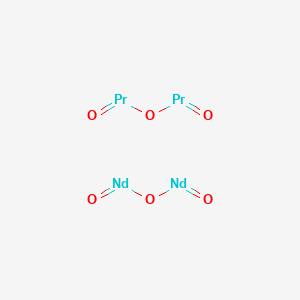
![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)
![(2S,4S,7R,8S,9S,12R,13R,16R,18R)-16-hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione](/img/structure/B1144095.png)
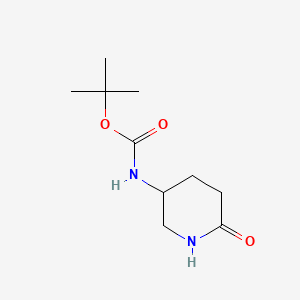
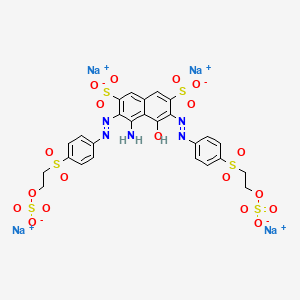
![N-tert-Butoxycarbonylamino-3,4-benzo-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1144107.png)